An In-depth Technical Guide to 5-Iodo-A-85380 Dihydrochloride for Researchers
An In-depth Technical Guide to 5-Iodo-A-85380 Dihydrochloride for Researchers
A Potent and Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-A-85380 dihydrochloride, a key pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs). This document details its chemical properties, mechanism of action, and summarizes key quantitative data from various studies. Furthermore, it provides detailed experimental protocols and visual representations of its signaling pathways and experimental workflows to facilitate its application in research and drug development.
Core Compound Properties
5-Iodo-A-85380 dihydrochloride is a synthetic compound renowned for its high affinity and selectivity as an agonist for the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors.[1] Its chemical structure is 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride.[1] The introduction of an iodine atom allows for radioiodination, making it an invaluable tool for in vivo imaging studies of nAChRs.[2]
| Property | Value | Reference |
| Chemical Name | 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride | [1] |
| Synonyms | 5-I-A-85380 | [3] |
| Molecular Formula | C₉H₁₁IN₂O · 2HCl | [1] |
| Molecular Weight | 363.03 g/mol | [1] |
| CAS Number | 1217837-17-6 | [1] |
| Appearance | Off-white powder | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |
| Storage | Desiccate at +4°C | [1] |
Mechanism of Action and Signaling Pathway
5-Iodo-A-85380 is a potent agonist at α4β2 and α6β2 nAChRs, which are ligand-gated ion channels.[1] Upon binding, it stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and the release of various neurotransmitters, most notably dopamine.[4] The activation of these receptors, particularly the α4β2 subtype, has been linked to various physiological processes, including reward, cognition, and pain perception.[5]
The downstream signaling cascade initiated by the activation of α4β2 nAChRs is complex and can involve multiple pathways. The initial influx of calcium is a critical event that can trigger various calcium-dependent enzymes and second messenger systems.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional activity of 5-Iodo-A-85380 at various nAChR subtypes.
Table 3.1: Binding Affinity of 5-Iodo-A-85380
| Receptor Subtype | Species | Radioligand | Kd (pM) | Ki (pM) | Reference |
| α4β2 | Rat | [¹²⁵I]5-Iodo-A-85380 | 10 | [2] | |
| α4β2 | Human | [¹²⁵I]5-Iodo-A-85380 | 12 | [2] | |
| α4β2 | Rat | [³H]Epibatidine | 11-210 | [6] | |
| α3β4 | Rat | [³H]Epibatidine | ~5000-fold lower than α4β2 | [1] | |
| α7 | Rat | [³H]Epibatidine | ~25000-fold lower than α4β2 | [1] | |
| Muscle | Rat | [³H]Epibatidine | ~140000-fold lower than α4β2 | [1] |
Table 3.2: Functional Activity of 5-Iodo-A-85380
| Assay | Receptor Subtype | System | EC₅₀ (nM) | Emax (% of control) | Reference |
| [³H]Dopamine Release | α6β2 | Rat striatal synaptosomes | 12.7 | Not Reported | [1] |
| [³H]Dopamine Release | α4β2 | Rat striatal synaptosomes | ~35 | Not Reported | [1] |
| Calcium Influx | human α4β2 | Mammalian cell lines | Not Reported | Not Reported | [7] |
| Neuronal Firing | α4β2* | Dopaminergic neurons (VTA) | Not Reported | Not Reported | [7] |
Experimental Protocols
Synthesis of 5-Iodo-A-85380 Dihydrochloride
A detailed, publicly available, step-by-step synthesis protocol for 5-Iodo-A-85380 is not readily found. However, its synthesis has been reported to be performed at the Research Triangle Institute.[3] The synthesis of its radioiodinated form has been described via radioiodination of a trimethylstannyl precursor.[8] Below is a representative protocol for the synthesis of a similar radioiodinated pyridine derivative, which can be adapted for 5-Iodo-A-85380.
Representative Synthesis of a Radioiodinated Pyridine Derivative
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Stannylation of the Precursor: A common route to radioiodinated aromatic compounds is through a stannylated intermediate. The corresponding bromo- or triflate-substituted precursor of A-85380 would be reacted with a tin reagent, such as hexamethylditin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., toluene) under inert atmosphere and heated to reflux. The reaction progress is monitored by TLC or LC-MS.
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Purification of the Stannylated Intermediate: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
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Radioiodination: The purified trimethylstannyl precursor is dissolved in a suitable solvent (e.g., ethanol). Sodium iodide (Na¹²⁵I or Na¹²³I) is added, followed by an oxidizing agent (e.g., Chloramine-T or Iodogen). The reaction is typically carried out at room temperature for a short period (5-15 minutes).
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Quenching and Purification: The reaction is quenched by the addition of a reducing agent (e.g., sodium metabisulfite). The crude radioiodinated product is then purified by high-performance liquid chromatography (HPLC) to separate it from unreacted iodide and other impurities.
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Formulation: The purified radioiodinated 5-Iodo-A-85380 is formulated in a suitable vehicle (e.g., saline with a small amount of ethanol) for in vitro or in vivo use.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using [¹²⁵I]5-Iodo-A-85380 as the radioligand.
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Membrane Preparation: Brain tissue (e.g., rat cortex or thalamus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
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Assay Setup: The assay is performed in a 96-well plate. To each well, add:
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50 µL of buffer or competing ligand at various concentrations.
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50 µL of [¹²⁵I]5-Iodo-A-85380 at a fixed concentration (typically at or below its Kd value).
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100 µL of the membrane preparation.
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Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 1 µM epibatidine).
-
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 2-3 hours) at a controlled temperature (e.g., 4°C or room temperature).
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
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Counting: The radioactivity trapped on the filters is quantified using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays in Mice
The following are general protocols for assessing the in vivo effects of 5-Iodo-A-85380 in mice.
4.3.1. Hot-Plate Test for Antinociception
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A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
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Mice are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
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A baseline latency is determined for each mouse before drug administration.
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5-Iodo-A-85380 dihydrochloride is dissolved in saline and administered (e.g., subcutaneously or intraperitoneally) at various doses.
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The hot-plate test is repeated at different time points after drug administration (e.g., 15, 30, 60 minutes) to determine the time course and peak effect.
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An increase in the latency to respond is indicative of an antinociceptive effect.
4.3.2. Measurement of Hypothermia
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The baseline core body temperature of each mouse is measured using a rectal thermometer.
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5-Iodo-A-85380 dihydrochloride is administered as described above.
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Core body temperature is measured at regular intervals after drug administration.
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A decrease in body temperature indicates a hypothermic effect.
4.3.3. Dopamine Release Assay using Striatal Synaptosomes
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Synaptosome Preparation: The striatum is dissected from the brain and homogenized in a sucrose buffer. The homogenate is centrifuged to obtain a crude synaptosomal pellet, which is then resuspended.
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Loading with [³H]Dopamine: Synaptosomes are incubated with [³H]dopamine to allow for its uptake.
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Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
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Stimulation: After a washout period to establish a stable baseline of [³H]dopamine release, the synaptosomes are stimulated with 5-Iodo-A-85380 at various concentrations.
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Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after stimulation.
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Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.
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Data Analysis: The release of [³H]dopamine is expressed as a percentage of the total radioactivity present in the synaptosomes. The EC₅₀ value for 5-Iodo-A-85380-induced dopamine release is then calculated.
Conclusion
5-Iodo-A-85380 dihydrochloride is a powerful and versatile tool for the investigation of nicotinic acetylcholine receptors. Its high affinity and selectivity for α4β2 and α6β2 subtypes, combined with the ability to be radiolabeled, make it an indispensable ligand for both in vitro and in vivo studies. This guide provides researchers with the essential information and methodologies to effectively utilize this compound in their studies of nAChR pharmacology and function.
References
- 1. Hot Plate and Tail Flick Assay [bio-protocol.org]
- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of dopamine from striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
